N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Vue d'ensemble

Description

N-(p-Chlorobenzhydryl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C17H21Cl3N2 and its molecular weight is 359.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(p-Chlorobenzhydryl)piperazine dihydrochloride, a derivative of piperazine, has gained attention in pharmacological research due to its diverse biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes current findings regarding its biological activity, focusing on its cytotoxic effects on cancer cells, mechanisms of action, and potential therapeutic applications.

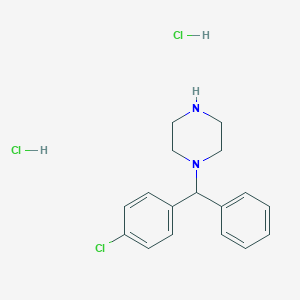

Chemical Structure and Properties

This compound (CAS No. 303-26-4) is characterized by the following chemical structure:

- Molecular Formula : C₁₇H₁₉ClN₂

- Molecular Weight : 286.80 g/mol

- Synonyms : 1-(4-Chlorobenzhydryl)piperazine; NSC 86164

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Notably, studies have demonstrated significant inhibitory activity against liver (HUH7), breast (MCF7), and colorectal (HCT-116) cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HUH7 | 5.2 | Induction of apoptosis |

| This compound | MCF7 | 4.8 | Inhibition of microtubule synthesis |

| This compound | HCT-116 | 6.1 | Cell cycle arrest |

The above data indicates that this compound exhibits potent cytotoxicity, with lower GI50 values compared to standard chemotherapeutic agents like 5-fluorouracil, suggesting a promising role in cancer therapy .

The biological activity of this compound involves several mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is critical for eliminating malignant cells.

- Inhibition of Microtubule Synthesis : Similar to other piperazine derivatives, it disrupts microtubule formation, affecting cell division and proliferation.

- Cell Cycle Arrest : By interfering with the cell cycle, this compound can prevent cancer cells from progressing through critical phases necessary for replication.

Study 1: Cytotoxicity Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of piperazine derivatives and evaluated their cytotoxic effects using the sulforhodamine B assay. Among these, this compound exhibited significant growth inhibition across multiple cancer cell lines, with a notable effect on liver cancer cells .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound not only induced apoptosis but also inhibited angiogenesis—an essential process for tumor growth and metastasis. This was evidenced by decreased vascular endothelial growth factor (VEGF) levels in treated cell cultures .

Pharmacological Implications

The diverse biological activities of this compound position it as a candidate for further research in both oncology and neuropharmacology. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders alongside its anticancer properties.

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2.2ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;;/h1-9,17,19H,10-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBMRCUZCPOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908197 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-92-1, 18719-22-7 | |

| Record name | Norchlorcyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)benzyl]piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.